molecular formula C12H14O4S B14890638 2-Tosyloxycyclopentanone

2-Tosyloxycyclopentanone

Cat. No.: B14890638
M. Wt: 254.30 g/mol
InChI Key: PAFZGOLQWSDLMN-UHFFFAOYSA-N
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Description

2-Oxocyclopentyl 4-methylbenzenesulfonate is an organic compound with the molecular formula C12H14O4S

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Oxocyclopentyl 4-methylbenzenesulfonate typically involves the reaction of cyclopentanone with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 2-Oxocyclopentyl 4-methylbenzenesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols .

Scientific Research Applications

2-Oxocyclopentyl 4-methylbenzenesulfonate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Oxocyclopentyl 4-methylbenzenesulfonate involves its interaction with various molecular targets. In biochemical applications, it can act as an inhibitor or substrate for enzymes, affecting their activity and function. The sulfonate group plays a crucial role in its reactivity, enabling it to participate in various chemical transformations .

Comparison with Similar Compounds

    2-Oxocyclohexyl 4-methylbenzenesulfonate: Similar structure but with a six-membered ring instead of a five-membered ring.

    Oxiran-2-ylmethyl 4-methylbenzenesulfonate: Contains an epoxide group instead of a ketone.

    4-(2-amino-2-oxoethyl) phenyl 4-methylbenzenesulfonate: A tosyl ester derivative with an amino group

Uniqueness: 2-Oxocyclopentyl 4-methylbenzenesulfonate is unique due to its five-membered ring structure, which imparts different chemical properties compared to its six-membered ring analogs. This structural difference can influence its reactivity and applications in synthesis and research .

Properties

Molecular Formula

C12H14O4S

Molecular Weight

254.30 g/mol

IUPAC Name

(2-oxocyclopentyl) 4-methylbenzenesulfonate

InChI

InChI=1S/C12H14O4S/c1-9-5-7-10(8-6-9)17(14,15)16-12-4-2-3-11(12)13/h5-8,12H,2-4H2,1H3

InChI Key

PAFZGOLQWSDLMN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2CCCC2=O

Origin of Product

United States

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